Methylmethaqualone hydrochloride
CAS No.: 3244-75-5
Cat. No.: VC17981832
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3244-75-5 |
|---|---|
| Molecular Formula | C17H17ClN2O |
| Molecular Weight | 300.8 g/mol |
| IUPAC Name | 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
| Standard InChI | InChI=1S/C17H16N2O.ClH/c1-11-8-9-16(12(2)10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20;/h4-10H,1-3H3;1H |
| Standard InChI Key | PNHQZTQFMOESPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
Methylmethaqualone hydrochloride is the hydrochloride salt of methylmethaqualone, featuring a quinazolinone core substituted with a 2,4-dimethylphenyl group at position 3 and a methyl group at position 2. The IUPAC name, 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one hydrochloride, reflects this substitution pattern. Its planar structure facilitates interactions with GABA<sub>A</sub> receptors, analogous to methaqualone, though the additional methyl groups may influence binding affinity and metabolic stability .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.8 g/mol |
| CAS Number | 3244-75-5 |
| IUPAC Name | 3-(2,4-dimethylphenyl)-2-methylquinazolin-4-one hydrochloride |
| SMILES | CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
| InChIKey | PNHQZTQFMOESPU-UHFFFAOYSA-N |
The compound’s crystalline structure and solubility profile remain partially characterized. While the hydrochloride salt is soluble in polar solvents like methanol and water, the free base demonstrates limited aqueous solubility, a trait common among lipophilic CNS depressants .
Toxicological Profile and Clinical Manifestations
Acute Effects
Methylmethaqualone hydrochloride induces dose-dependent CNS depression, with clinical presentations mirroring those of methaqualone intoxication. Initial symptoms include dizziness, ataxia, and slurred speech, progressing to profound sedation at higher doses. Paradoxical excitation—manifesting as agitation, muscle hyperactivity, and tachycardia—has been reported in approximately 20% of cases, complicating clinical management. These effects arise from GABA<sub>A</sub> receptor potentiation and subsequent inhibition of glutamatergic neurotransmission .
Chronic Toxicity and Dependence
Prolonged use may lead to tolerance, physical dependence, and withdrawal syndromes characterized by seizures and hyperthermia. Unlike benzodiazepines, methaqualone analogs exhibit a higher propensity for recreational abuse due to their euphoric effects, though epidemiological data specific to methylmethaqualone remain sparse.
Table 2: Comparative Toxicology of Quinazolinone Derivatives
| Compound | CNS Depression | Agitation Risk | Half-Life (hr) |
|---|---|---|---|
| Methaqualone | Severe | Moderate | 10–40 |
| Methylmethaqualone HCl | Moderate | High | 8–12 |
| Ephinazone | Mild | Low | 4–6 |
Analytical Detection and Forensic Challenges
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for detecting methylmethaqualone hydrochloride in biological matrices. Employing electrospray ionization (ESI) in positive ion mode, the method achieves a limit of detection (LOD) of 0.1 ng/mL in serum, sufficient to identify acute exposures. Characteristic fragment ions at m/z 265.1 and 237.0 correspond to cleavage of the quinazolinone ring and loss of the methylphenyl group, respectively.
Immunoassay Cross-Reactivity
Standard urine immunoassays for benzodiazepines and barbiturates show negligible cross-reactivity with methylmethaqualone, necessitating confirmatory testing in suspected cases. This analytical gap has contributed to underreporting in clinical settings .
Regulatory Status and Illicit Manufacturing
Global Scheduling
Methylmethaqualone hydrochloride was first prohibited in Germany in 1999 under the Narcotic Drugs Act. The U.S. Drug Enforcement Administration (DEA) designates it as a "drug of forensic interest," though it remains unscheduled at the federal level. Recent seizures in Europe and North America have involved adulterated powders containing fentanyl (12–34%) and benzodiazepines (6–18%), highlighting its role in polydrug formulations .
Illicit Market Dynamics
Forensic analyses of street samples (2019–2025) reveal three primary forms:
-
Powdered hydrochloride salt (75% purity), often dyed to mimic pharmaceutical preparations.
-
Tablet formulations stamped with logos (e.g., "MMQ"), containing 50–100 mg active ingredient.
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Liquid suspensions for intranasal or intravenous use, associated with higher overdose risks.
Research Directions and Unanswered Questions
Pharmacokinetic Studies
Human pharmacokinetic data are lacking due to ethical constraints. Rodent studies suggest oral bioavailability of 60–70%, with hepatic metabolism via CYP3A4 yielding inactive hydroxylated metabolites. The hydrochloride salt’s higher water solubility may enhance absorption rates compared to non-salt forms .
Neuropharmacological Mechanisms
In vitro electrophysiology indicates that methylmethaqualone potentiates GABAergic currents at α<sub>1</sub>β<sub>2</sub>γ<sub>2</sub> receptors with an EC<sub>50</sub> of 3.2 μM, a potency 10-fold lower than methaqualone. This reduced efficacy may explain its milder sedative effects and higher incidence of agitation .
Harm Reduction Strategies
The compound’s resurgence underscores the need for community-based drug checking services. Portable Raman spectrometers (e.g., TruNarc) can identify methylmethaqualone in street samples within 30 seconds, though differentiation from structural analogs requires advanced spectral libraries .
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